molecular formula C7H13NO2 B121730 (4R)-4-Butyl-2-oxazolidinone CAS No. 158249-50-4

(4R)-4-Butyl-2-oxazolidinone

Cat. No.: B121730
CAS No.: 158249-50-4
M. Wt: 143.18 g/mol
InChI Key: XOTKVAZRWPADJP-ZCFIWIBFSA-N
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Description

(4R)-4-Butyl-2-oxazolidinone is a chiral oxazolidinone derivative. Oxazolidinones are a class of heterocyclic organic compounds containing a five-membered ring with nitrogen and oxygen atoms. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors. The this compound is notable for its potential use in asymmetric synthesis and as a chiral auxiliary in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4R)-4-Butyl-2-oxazolidinone typically involves the cyclization of amino alcohols with carbonyl compounds. One common method is the reaction of ®-4-butyl-2-amino-1-butanol with phosgene or its derivatives under controlled conditions to form the oxazolidinone ring. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through crystallization or distillation to obtain the desired enantiomer in high purity.

Chemical Reactions Analysis

Types of Reactions: (4R)-4-Butyl-2-oxazolidinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives with different functional groups.

    Reduction: Reduction reactions can convert the oxazolidinone ring into other heterocyclic structures.

    Substitution: The nitrogen atom in the oxazolidinone ring can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or acyl groups into the molecule.

Scientific Research Applications

(4R)-4-Butyl-2-oxazolidinone has several scientific research applications, including:

    Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, helping to produce enantiomerically pure compounds.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of bacterial enzymes.

    Medicine: Oxazolidinone derivatives, including this compound, are explored for their antibiotic properties, especially against resistant bacterial strains.

    Industry: The compound is used in the synthesis of fine chemicals and pharmaceuticals, serving as an intermediate in the production of various active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of (4R)-4-Butyl-2-oxazolidinone involves its interaction with specific molecular targets, such as bacterial ribosomes. The compound binds to the ribosomal subunit, inhibiting protein synthesis and thereby exerting its antibacterial effects. The exact pathways and molecular interactions depend on the specific application and target organism.

Comparison with Similar Compounds

    (4S)-4-Butyl-2-oxazolidinone: The enantiomer of (4R)-4-Butyl-2-oxazolidinone, with similar chemical properties but different biological activities.

    Linezolid: A well-known oxazolidinone antibiotic used to treat infections caused by Gram-positive bacteria.

    Tedizolid: Another oxazolidinone antibiotic with enhanced activity against resistant bacterial strains.

Uniqueness: this compound is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its use as a chiral auxiliary in asymmetric synthesis sets it apart from other oxazolidinone derivatives, making it valuable in the production of enantiomerically pure compounds.

Properties

IUPAC Name

(4R)-4-butyl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-2-3-4-6-5-10-7(9)8-6/h6H,2-5H2,1H3,(H,8,9)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOTKVAZRWPADJP-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1COC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H]1COC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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